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Compound of Interest

2-Methyl-5-phenylfuran-3-
Compound Name:
carboxylic acid

Cat. No.: B017805

CAS Number: 108124-17-0
Synonyms: Jedil, 2-Methyl-5-phenyl-3-furoic acid

This technical guide provides a comprehensive overview of 2-Methyl-5-phenylfuran-3-
carboxylic acid, a heterocyclic compound with significant interest in the fields of chemical
synthesis and pharmacology. This document is intended for researchers, scientists, and drug
development professionals, offering detailed information on its chemical properties, synthesis,
biological activity, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

2-Methyl-5-phenylfuran-3-carboxylic acid is a solid, appearing as a white to beige or light
yellow crystalline powder.[1][2] It is soluble in dimethyl sulfoxide (DMSO).[1] The compound is
an activator of the mechanosensitive Piezol channel.[1]

Table 1: Physicochemical Properties
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Property Value Source(s)
Molecular Formula C12H1003 [3114]
Molecular Weight 202.21 g/mol [3114]
Melting Point 176 °C [5]
Boiling Point (Predicted) 357.1£30.0 °C [5]
Density (Predicted) 1.0 £ 0.06 g/cm3 [5]
pKa (Predicted) 4.34 £0.26 [2]
XLogP3-AA 2.6 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

C);untg p 3 12
Rotatable Bond Count 2 [2]
Topological Polar Surface Area  50.4 A2 [2]
Heavy Atom Count 15 [2]
Complexity 233 [2]
InChiKey VLMNACSEESRUAK- 3]
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Canonical SMILES

CC1=C(C=C(01)C2=CC=CC=
C2)C(=0)0

[2](3]

Table 2: Solubility Data in Various Solvents at 298 K
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Solvent Solubility (mol/L)
Acetonitrile Data not available
Dimethylketone Data not available
Isopropanol Data not available
Ethylacetate Data not available
Benzene Data not available

Note: A study on the thermodynamic properties of solubility has been conducted, but specific
solubility values at 298 K were not found in the search results. The study investigated the
temperature dependencies of solubility in these solvents.[6]

Table 3: Spectroscopic Data

Spectroscopy Data Source(s)

0 2.65 (s, 3H, CHs), 7.16 (s,
1H, furan-H), 7.31 (t, J=8.1 Hz,
1H, CeHs), 7.55 (d, J=8.0 Hz,
1H NMR (600 MHz, DMSO-ds) 2H, CoHs), 7.81 (d, J=8.0 Hz [6]
y 6rs5), (. y J—O. )
2H, CeHs), 11.09 (bs, 1H,

COOH)

Carboxyl carbon: ~165-185

_ ppm; Aromatic and furan _ o _
13C NMR (Predicted) b 105157 shifts for similar functional
carbons: ~105- ppm;

Based on typical chemical

groups.
Methyl carbon: ~10-20 ppm.

Broad O-H stretch: ~3300-
) 2500 cm™1; C=0 stretch: ) )
Infrared (IR) (Predicted) absorptions for carboxylic
~1760-1690 cm~1; C-O stretch:

~1320-1210 cm™1.

Based on characteristic

acids.

Mass Spectrometry (MS)

) Molecular lon (M*): m/z 202. Based on molecular weight.
(Predicted)
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Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic
acid

A specific, peer-reviewed synthesis protocol for 2-Methyl-5-phenylfuran-3-carboxylic acid
was not found in the available literature. However, its synthesis can be plausibly achieved
through established methods for furan ring formation, such as the Fiest-Benary synthesis. The

following is an adapted protocol based on the synthesis of a closely related intermediate, ethyl
2-methyl-5-phenylfuran-3-carboxylate.[7]

Plausible Synthetic Route: Fiest-Benary Synthesis

The Fiest-Benary synthesis involves the condensation of an a-halo ketone with a B-dicarbonyl
compound, followed by hydrolysis and decarboxylation.[7]

Starting Materials

- 4 q .
Phenacyl bromide Base (e.g., Pyridine) Step 1: Condensation Step 2: Hydrolysis
1. Aqueous Base (e.g., NaOH)
E Ethyl 2-methyl-5-phenylfuran-3-carboxylate 2. Acidification 2-Methyl-5-phenylfuran-3-carboxylic acid
( ) [

Click to download full resolution via product page

Plausible synthetic workflow for 2-Methyl-5-phenylfuran-3-carboxylic acid.

Experimental Protocol (Adapted)

Step 1: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate[7]

e Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in a
suitable solvent such as ethanol or pyridine.

» Base Addition: Add a base such as pyridine or triethylamine (1.1 equivalents) to the solution.
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» Addition of a-Halo Ketone: Slowly add phenacyl bromide (1.0 equivalent) to the reaction
mixture.

e Reaction Conditions: Heat the mixture at 50-100 °C and monitor the reaction progress by
Thin Layer Chromatography (TLC).

o Work-up and Purification: After cooling, the reaction mixture is worked up by extraction with
an organic solvent. The crude product is then purified, for example, by column
chromatography.

Step 2: Hydrolysis to 2-Methyl-5-phenylfuran-3-carboxylic acid[7]

» Hydrolysis: The intermediate, ethyl 2-methyl-5-phenylfuran-3-carboxylate, is hydrolyzed with
an aqueous base (e.g., NaOH).

 Acidification: The reaction mixture is then acidified (e.g., with HCI) to precipitate the
carboxylic acid.

« Isolation: The solid product is collected by filtration, washed with water, and dried.
Recrystallization from a suitable solvent like ethanol can be performed for further purification.

[6]

Biological Activity and Mechanism of Action

2-Methyl-5-phenylfuran-3-carboxylic acid, also known as Jedil, is a chemical activator of the
mechanosensitive ion channel Piezol.[1][8] Piezol is a large transmembrane protein that plays
a crucial role in sensing mechanical stimuli in various physiological processes.

Mechanism of Action: Piezol Channel Activation

Jedil activates the Piezol channel through a mechanism that is distinct from other known
activators like Yodal. It is believed to interact with the extracellular regions of the peripheral
blade-like structures of the Piezol channel.[3][8] This interaction leads to a conformational
change in the channel, resulting in its opening and subsequent influx of cations, primarily Ca2*,
into the cell. This influx of calcium ions then triggers various downstream signaling pathways.
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Signaling pathway of Piezol activation by Jedil.

Experimental Protocols for Biological Assays

The following is a generalized protocol for assessing the activity of 2-Methyl-5-phenylfuran-3-
carboxylic acid (Jedil) on Piezol channels, based on a study investigating its effects on red
blood cells.[9]
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Protocol: Assessment of Piezol Activation in Red Blood
Cells

Objective: To determine the effect of Jedil on the osmaotic fragility of red blood cells (RBCs) as

an indicator of Piezol channel activation.

Materials:

Freshly collected human red blood cells
2-Methyl-5-phenylfuran-3-carboxylic acid (Jedil)

RPMI medium

Phosphate-buffered saline (PBS)

Varying concentrations of NaCl solution for osmotic fragility testing

Spectrophotometer

Procedure:

RBC Preparation: Isolate RBCs from whole blood by centrifugation and wash them with
PBS.

Treatment: Incubate a suspension of RBCs with a desired concentration of Jedil (e.g., 1
mM) in RPMI medium for a specified period (e.g., 10 minutes to 18 hours).[9] A vehicle
control (e.g., DMSO) should be run in parallel.

Washing: After incubation, wash the RBCs extensively with PBS to remove the compound.

Osmotic Fragility Assay: a. Prepare a series of tubes with decreasing concentrations of NacCl
solution. b. Add an equal volume of the treated and control RBC suspensions to each tube.
c. Incubate at room temperature for a set time (e.g., 30 minutes). d. Centrifuge the tubes to
pellet the intact RBCs. e. Measure the absorbance of the supernatant at a wavelength
corresponding to hemoglobin (e.g., 540 nm) to quantify hemolysis.
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o Data Analysis: Plot the percentage of hemolysis against the NaCl concentration. An
increased osmotic fragility (hemolysis at higher NaCl concentrations) in the Jedil-treated
group compared to the control group indicates Piezol channel activation.

Incubate RBCs with Jedil Expos tVyg re Hemolysis Aly dep
M el WEsh REes > and Control >{ WashRBCs > Nacl con Sp ctr phlmetry Osmotic Fragility Cur

Click to download full resolution via product page

Experimental workflow for osmotic fragility assay.

Applications in Drug Discovery and Development

The role of 2-Methyl-5-phenylfuran-3-carboxylic acid as a Piezol activator makes it a
valuable tool for studying the physiological and pathological functions of this ion channel. Its
potential applications in drug discovery include:

o Target Validation: Investigating the therapeutic potential of activating Piezol in various
diseases, such as those related to blood pressure regulation, red blood cell volume, and
bone formation.

o Assay Development: Serving as a reference compound in high-throughput screening
campaigns to identify novel Piezol modulators.

o Lead Optimization: The furan-3-carboxylic acid scaffold can serve as a starting point for the
design and synthesis of more potent and selective Piezol agonists with improved
pharmacokinetic properties.

The development of brain-targeted derivatives of Jedil highlights its potential for treating
neurodegenerative disorders.[5] Further research into furan-2-carboxylic acid derivatives has
also shown promise in the context of type 2 diabetes mellitus, suggesting that this class of
compounds has a broad therapeutic potential.

Disclaimer: This document is intended for informational purposes for a technical audience. The
experimental protocols are generalized and may require optimization for specific laboratory
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conditions. All chemical handling and experimentation should be conducted in accordance with
appropriate safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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